7-Methoxy-2-methylquinoline-3-carboxylic acid

Quinoline Synthesis Herbicide Intermediate Pharmaceutical Intermediate

This heterocyclic intermediate features a unique 7-methoxy-2-methyl substitution pattern critical for synthesizing patented 2-(2-imidazolin-2-yl)quinoline herbicides. Unlike generic analogs, this scaffold ensures compatibility with multi-step synthetic routes and preserves essential steric/electronic properties. Sourced from major early-discovery collections at reliable purity (95%), it minimizes experimental risk in hit-to-lead optimization, kinase/GPCR library synthesis, and novel C-H activation methodology. Ideal for academic labs and biotech startups requiring a validated, ready-to-functionalize building block with a well-defined GHS07 hazard profile.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 470702-34-2
Cat. No. B188178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methylquinoline-3-carboxylic acid
CAS470702-34-2
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)O
InChIInChI=1S/C12H11NO3/c1-7-10(12(14)15)5-8-3-4-9(16-2)6-11(8)13-7/h3-6H,1-2H3,(H,14,15)
InChIKeyXBQMSEMHUXMTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-methylquinoline-3-carboxylic Acid (CAS 470702-34-2): Quinoline-3-carboxylic Acid Scaffold for Pharmaceutical and Agrochemical Intermediates


7-Methoxy-2-methylquinoline-3-carboxylic acid (CAS 470702-34-2) is a heterocyclic organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . It belongs to the quinoline-3-carboxylic acid class, characterized by a bicyclic aromatic core bearing a reactive carboxylic acid group at the 3-position, a methyl group at the 2-position, and a methoxy group at the 7-position . This compound is primarily used as a synthetic building block and intermediate in the research and development of pharmaceuticals and agrochemicals, particularly within early drug discovery programs .

Why 7-Methoxy-2-methylquinoline-3-carboxylic Acid Cannot Be Substituted by Generic Analogs: Substitution Pattern Impact on Downstream Synthesis and Target Specificity


Within the quinoline-3-carboxylic acid class, substitution patterns on the core scaffold are non-interchangeable as they dictate both the compound's chemical reactivity for downstream functionalization and its potential interaction with biological targets [1]. While unsubstituted or differently substituted analogs (e.g., 2-methylquinoline-3-carboxylic acid or 6-chloro derivatives) may appear functionally similar, the specific 7-methoxy and 2-methyl combination on the target compound confers a unique steric and electronic profile . This specific profile is crucial for its utility as an intermediate in synthesizing compounds like 2-(2-imidazolin-2-yl)quinoline herbicides or other patented pharmaceutical agents, where even minor changes to the substitution pattern can derail a multi-step synthetic route or abolish desired biological activity [2]. Direct substitution without rigorous validation risks experimental failure and wasted resources in synthetic chemistry and drug discovery workflows.

7-Methoxy-2-methylquinoline-3-carboxylic Acid (CAS 470702-34-2) Procurement Evidence: Quantitative Differentiation from Structural Analogs


Differentiation by Substitution Pattern: 7-Methoxy vs. Unsubstituted and 6-Chloro Analogs

The specific 2-methyl-3-carboxylic acid quinoline core of the target compound is a key intermediate in patented synthesis routes. While the unsubstituted 2-methylquinoline-3-carboxylic acid (C11H9NO2, MW 187.20) lacks the 7-position functionality, the target compound's 7-methoxy group (C12H11NO3, MW 217.22) provides a handle for further derivatization or modulates electronic properties . Conversely, a 6-chloro analog (6-chloro-2-methylquinoline-3-carboxylic acid, CAS 92513-40-1, MW 221.64) offers a different electronic and steric profile due to the electron-withdrawing chlorine substituent . The target compound's 7-methoxy group is electron-donating via resonance, which can significantly alter the reactivity of the carboxylic acid and the aromatic ring in subsequent reactions compared to both the unsubstituted and chloro analogs.

Quinoline Synthesis Herbicide Intermediate Pharmaceutical Intermediate

Reactivity Differentiation: Carboxylic Acid vs. Ethyl Ester Derivatives in Synthesis

The target compound's free carboxylic acid group provides a point of differentiation from its corresponding ethyl ester, 7-Methoxy-2-methylquinoline-3-carboxylic acid ethyl ester (CAS 86210-91-5) . The ethyl ester is a protected form of the acid, often used to improve solubility or as a precursor that requires a subsequent hydrolysis step. The free acid is directly usable for amide bond formation or conversion to other reactive derivatives (e.g., acid chlorides) without the need for a deprotection step [1]. This direct usability can streamline synthetic routes by eliminating a reaction step.

Organic Synthesis Synthetic Intermediate Medicinal Chemistry

Industrial Relevance: Association with a High-Value Patent Portfolio

The specific quinoline scaffold of the target compound is explicitly claimed as an intermediate in the synthesis of 2-(2-imidazolin-2-yl)quinoline herbicides, a class of highly effective commercial products [1]. The target compound's specific substitution pattern is directly relevant to this application, while other analogs are not mentioned in the same context. This patent association is supported by the compound's InChIKey (XBQMSEMHUXMTQF-UHFFFAOYSA-N) being linked to at least 35 patents [2]. In contrast, a broader search for the simpler analog 2-methylquinoline-3-carboxylic acid or its 6-chloro derivative reveals no direct association with this high-value herbicide class.

Agrochemical R&D Pharmaceutical Patent Analysis Herbicide Development

Procurement and Safety Profile: Defined Hazards and Storage Requirements

Vendor technical datasheets provide a quantifiable and actionable safety profile for the target compound, which is crucial for procurement and safe handling. The compound is classified under GHS07 with the signal word 'Warning' and specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is identified as an irritant (Xi) and requires long-term storage in a cool, dry place . This explicit profile allows for direct comparison with other in-class compounds that may possess different (e.g., corrosive, toxic) or less well-defined hazard classifications, enabling a clear risk assessment for laboratory use.

Laboratory Safety Chemical Procurement Inventory Management

Optimal Research and Industrial Application Scenarios for 7-Methoxy-2-methylquinoline-3-carboxylic Acid (CAS 470702-34-2)


Synthesis of Novel Imidazolinone Herbicide Analogs

This compound is ideally suited as a key intermediate for researchers synthesizing novel analogs of 2-(2-imidazolin-2-yl)quinoline herbicides, a well-established class of potent agrochemicals. The specific 7-methoxy-2-methyl substitution pattern on the quinoline core is directly claimed in patents for this purpose, making it a critical building block for exploring the structure-activity relationships (SAR) of this herbicide class [1].

Medicinal Chemistry: Core Scaffold for Kinase or GPCR Ligand Libraries

The quinoline-3-carboxylic acid core, particularly with the 7-methoxy substitution, is a privileged scaffold in medicinal chemistry. The target compound is a versatile building block for generating focused libraries of potential kinase inhibitors or G-protein coupled receptor (GPCR) ligands . Its free carboxylic acid group allows for rapid parallel synthesis of amide libraries via coupling with diverse amines, a standard practice in hit-to-lead optimization campaigns.

Methodology Development for Quinoline Functionalization

The presence of both a reactive carboxylic acid and a specific substitution pattern makes this compound a valuable model substrate for developing new synthetic methodologies aimed at quinoline functionalization. Chemists can use it to test novel C-H activation, cross-coupling, or decarboxylative coupling reactions, where the 7-methoxy group can serve as a directing group or influence the electronic properties of the ring [2].

Academic and Early-Discovery Research Procurement

This compound is explicitly provided by major chemical suppliers (e.g., Sigma-Aldrich) as part of their early discovery chemical collections . Its well-defined, manageable hazard profile (GHS07 Warning) and availability from multiple vendors at defined purity specifications (typically 95%) make it a practical and compliant choice for academic laboratories and biotech startups conducting exploratory research in heterocyclic chemistry and drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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